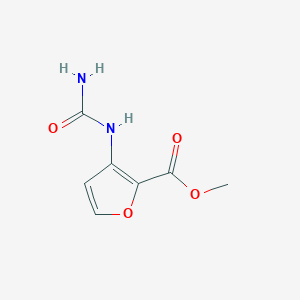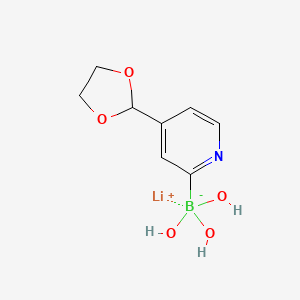
3-Bromo-2-(trifluoromethyl)benzaldehyde
Overview
Description
“3-Bromo-2-(trifluoromethyl)benzaldehyde” is a chemical compound with the molecular formula C8H4BrF3O. It has a molecular weight of 253.02 . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H4BrF3O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-4H . This indicates that the compound consists of a benzene ring with a bromine atom and a trifluoromethyl group attached to it, along with an aldehyde group .
Scientific Research Applications
Synthesis and Catalysis
Selective Ortho-Bromination of Substituted Benzaldoximes : A study by Dubost et al. (2011) highlights a palladium-catalyzed ortho-bromination of benzaldoximes, utilizing a sequence that involves O-Methyloxime as a directing group. This methodology facilitates the synthesis of substituted 2-bromobenzaldehydes, demonstrating the potential of bromo-substituted benzaldehydes in organic synthesis (Dubost et al., 2011).
Catalytic Properties in Metal-Organic Frameworks (MOFs) : Research by Schlichte et al. (2004) on Cu3(BTC)2 (BTC=benzene 1,3,5-tricarboxylate) MOFs shows their catalytic efficacy, including for reactions involving benzaldehyde. Such frameworks exhibit high pore volume and selective catalysis, revealing the utility of benzaldehyde derivatives in catalysis and materials science (Schlichte et al., 2004).
Reactions of 2-(Bromomethyl)Benzaldehydes with Arylhydrazines : Aljaar et al. (2013) demonstrated the synthesis of 2-aryl-1,2-dihydrophthalazines through the reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines, showing the versatility of brominated benzaldehydes in synthesizing heterocyclic compounds (Aljaar et al., 2013).
Photolabile Protecting Groups for Aldehydes : A study by Lu et al. (2003) discusses using 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) as a photoremovable protecting group for aldehydes, including benzaldehydes. This highlights the role of brominated compounds in developing light-sensitive protecting groups for synthetic chemistry applications (Lu et al., 2003).
Material Science and Photocatalysis
- Oxidation of Benzyl Alcohol to Benzaldehyde : Research into the photocatalytic oxidation of benzyl alcohol to benzaldehyde using novel catalysts, such as Bi24O31Br10 with surface defects, has shown significant efficiency under specific light irradiation. This study underscores the importance of brominated benzaldehydes in material science and photocatalysis, with potential applications in environmental and synthetic chemistry (Xiao et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Benzaldehyde derivatives are often used in organic synthesis and may interact with various biological targets depending on the specific context .
Mode of Action
It’s known that benzylic halides, such as this compound, can undergo nucleophilic substitution reactions . The bromine atom on the benzene ring can be replaced by a nucleophile, leading to various chemical transformations .
Biochemical Pathways
Benzaldehyde derivatives are often involved in various chemical reactions, potentially affecting multiple biochemical pathways depending on the specific context .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight of 25302 , may influence its pharmacokinetic behavior.
Result of Action
The compound’s potential to undergo chemical transformations suggests it could have diverse effects depending on the specific context .
Action Environment
The action, efficacy, and stability of 3-Bromo-2-(trifluoromethyl)benzaldehyde can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at room temperature, suggesting that it may be sensitive to oxygen and temperature changes .
properties
IUPAC Name |
3-bromo-2-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJZENBMBWRNAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735317 | |
| Record name | 3-Bromo-2-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1289057-68-6 | |
| Record name | 3-Bromo-2-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Butyl-2-[3-(3-butyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1-dimethyl-1h-benz[e]indolium iodide](/img/structure/B1509403.png)






